molecular formula C10H12N2O B1415052 3-[2-(Methylamino)ethoxy]benzonitrile CAS No. 1038699-39-6

3-[2-(Methylamino)ethoxy]benzonitrile

Cat. No.: B1415052
CAS No.: 1038699-39-6
M. Wt: 176.21 g/mol
InChI Key: NINXSIIXDZIVFL-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethoxy]benzonitrile (: 1038699-39-6 ) is a synthetic organic compound with the molecular formula C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol . It is a benzonitrile derivative characterized by an ether chain terminated with a methylamino group at the meta-position of the benzene ring . Its structure can be represented by the SMILES notation: N#CC1=CC=CC(OCCNC)=C1 . This compound is of significant interest in medicinal chemistry and pharmaceutical research , particularly as a building block or intermediate in the development of bioactive molecules. While the specific biological profile of this exact compound is not fully detailed in the public domain, structural analogs and related benzonitrile derivatives are actively investigated for their potential interactions with central nervous system targets . Related research on compounds with similar functional groups explores their potential role as antidepressant agents , often focusing on their interaction with targets such as the serotonin transporter . The molecular scaffold may serve as a key precursor for synthesizing more complex molecules for biological evaluation and pre-clinical studies. Key Identifiers: • CAS Number: 1038699-39-6 • Molecular Formula: C 10 H 12 N 2 O • Molecular Weight: 176.22 g/mol This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(methylamino)ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXSIIXDZIVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038699-39-6
Record name 3-[2-(methylamino)ethoxy]benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Methylamino)ethoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-(methylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Methylamino)ethoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethoxy and methylamino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

3-[2-(Methylamino)ethoxy]benzonitrile is primarily studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets:

  • Neurological Disorders : Research indicates that this compound may serve as a potential treatment for conditions such as anxiety and Alzheimer's disease by acting on neurotransmitter systems.
  • Ligand Activity : The compound has shown promise as a ligand for receptors involved in neurotransmission, potentially enhancing cholinergic activity by inhibiting acetylcholinesterase (AChE) .

The compound exhibits several biological activities that are of interest to researchers:

  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of benzothiazole have been shown to affect inflammatory cytokine levels and promote cell death in various cancer cell lines .
  • Neuroprotective Effects : By inhibiting AChE, this compound may protect neurons from oxidative stress and neurodegeneration, making it a candidate for further studies in neuroprotection .

Case Studies

Several studies have explored the applications and effects of similar compounds to this compound:

Anticancer Properties

A study synthesized novel benzothiazole compounds that exhibited significant anticancer properties by inducing apoptosis and inhibiting cell migration in various cancer cell lines. These findings highlight the potential of benzothiazole derivatives in cancer therapy .

Neuroprotective Studies

Research on related compounds has shown their ability to scavenge reactive oxygen species (ROS), providing protection against ischemia/reperfusion injury. Such properties suggest that this compound could be beneficial in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeDescription
Antitumor ActivityInhibits proliferation and induces apoptosis in cancer cells
Neuroprotective EffectsProtects neurons from oxidative stress and enhances cholinergic signaling

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-[2-(Methylamino)ethoxy]benzonitrile with key analogs, emphasizing substituent variations, physicochemical properties, and pharmacological relevance:

Compound Name Substituent(s) Position Key Properties Biological/Industrial Relevance Reference
This compound -O-CH2-CH2-NH-CH3 3 - Polar due to -CN and amine groups
- Likely moderate solubility in polar solvents
Intermediate in drug synthesis; potential kinase modulator
4-[2-(Dimethylamino)ethoxy]benzonitrile -O-CH2-CH2-N(CH3)2 4 - Boiling point: 115–117°C (0.1 mm Hg)
- pKa: ~8.59
- Low-melting solid
Impurity in Itopride (gastroprokinetic drug)
3-[2-[[3-(4-Fluorophenyl)phenyl]methylamino]ethoxy]benzonitrile -O-CH2-CH2-NH-CH2-(4-fluorobiphenyl) 3 - Enhanced lipophilicity due to fluorinated aryl group
- Higher molecular weight
Investigated for receptor binding (e.g., serotonin)
4-[2-(Phenylthio)ethoxy]benzonitrile (24) -O-CH2-CH2-S-Ph 4 - IR: 2,206 cm⁻¹ (CN), 1,720 cm⁻¹ (CO)
- MS: m/z 494 (M⁺)
Antiviral or antitumor applications (structural motif)
3-(2-Ethoxyethoxy)benzonitrile -O-CH2-CH2-O-CH2-CH3 3 - Higher hydrophobicity due to ethoxy chain
- Similarity score: 0.79
Solubility modifier in formulations

Structural and Electronic Differences

  • Substituent Effects: The methylamino group in this compound introduces basicity (pKa ~8–9), whereas the dimethylamino analog (4-position) has reduced basicity due to steric hindrance and increased alkylation . Sulfur-containing analogs (e.g., compound 24) exhibit distinct electronic profiles due to the thioether (-S-) group, which may enhance stability against oxidative metabolism compared to ethers . Fluorinated derivatives (e.g., ) display altered electronic properties and improved membrane permeability due to fluorine’s electronegativity and lipophilicity.

Research Findings and Trends

  • Solubility and Bioavailability: Ethoxy and methylamino substituents balance polarity and lipophilicity, making these compounds suitable for oral drug formulations .
  • Structure-Activity Relationships (SAR) : Positional isomerism (3- vs. 4-substitution) significantly impacts receptor binding. For example, 4-substituted analogs often exhibit higher metabolic stability .
  • Emerging Applications : Sulfur-containing derivatives are being evaluated for antitumor activity, leveraging thioether’s role in redox modulation .

Biological Activity

3-[2-(Methylamino)ethoxy]benzonitrile, also known as a benzonitrile derivative, has garnered attention in scientific research due to its potential therapeutic applications and biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique chemical structure that includes:

  • Benzonitrile Group : Contributes to the compound's stability and interaction with biological targets.
  • Methylamino Group : Enhances solubility and potential receptor binding.
  • Ethoxy Group : Modifies the electronic properties, influencing biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of specific proteins involved in cellular signaling pathways. Notably, it has been shown to influence phosphodiesterase (PDE) activity, which is crucial for regulating intracellular levels of cyclic nucleotides.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Biological Activity Description References
Antimicrobial Activity Exhibits activity against various bacterial strains, potentially inhibiting cell wall synthesis.
Anti-inflammatory Effects Modulates the release of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
Cytotoxicity Against Tumors Selectively inhibits the proliferation of cancer cell lines, indicating potential anticancer properties.
Neurological Effects Shows promise in modulating neurotransmitter systems, potentially aiding cognitive functions.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy in various biological contexts:

  • Antimicrobial Studies :
    • Research demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
  • Anti-inflammatory Research :
    • A study investigated the compound's ability to modulate inflammatory responses in vitro. It was found to reduce levels of TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Models :
    • In vitro tests on various cancer cell lines revealed that this compound selectively inhibited tumor growth without affecting normal cells. This selectivity may be due to its interaction with specific cell cycle-related proteins .
  • Neuropharmacological Effects :
    • Preliminary studies indicated that the compound could enhance cognitive functions by modulating neurotransmitter levels, particularly in animal models of cognitive impairment .

Q & A

Q. What are the recommended synthetic routes for 3-[2-(Methylamino)ethoxy]benzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2-chloroethoxybenzonitrile with methylamine under basic conditions. Optimization includes:
  • Catalyst Screening : Use of cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) to enhance nucleophilicity .
  • Solvent Selection : Polar aprotic solvents like DMF or THF improve reaction kinetics .
  • Temperature Control : Heating to 60–80°C accelerates substitution while minimizing side reactions.
  • Purification : Silica gel chromatography or recrystallization in ethyl acetate/hexane mixtures ensures purity (>97% by GC) .
    Note: Yield improvements (up to 95%) are achievable by iterative adjustment of amine equivalents and reaction time .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation .
  • Safety Protocols :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation (H333) or skin contact (H313) .
  • Waste disposal: Segregate halogenated solvents and cyanide-containing byproducts for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. What computational methods are employed to study the role of this compound in directing palladium-catalyzed meta-C–H activation?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Used to model palladium-ligand interactions. The dianionic N-acetylglycine ligand (Scheme 8 in ) stabilizes monomeric Pd(II) species, favoring meta-selective transition states via a seven-membered palladacycle .
  • Key Parameters :
  • Conformational Flexibility : The ether-oxygen in the template enables adaptive binding to Pd(II), contrasting with rigid, sterically bulky templates that favor para-selectivity .
  • Regioselectivity Analysis : Transition state energies for meta vs. para pathways are compared using Gibbs free energy calculations (ΔΔG‡ ≈ 2–3 kcal/mol difference) .

Q. How can discrepancies in regioselectivity outcomes be analyzed when using flexible templates like this compound in C–H activation reactions?

  • Methodological Answer :
  • Mechanistic Probes :

Isotopic Labeling : Use deuterated substrates to track kinetic isotope effects (KIEs) and identify rate-limiting steps (e.g., C–H cleavage vs. reductive elimination) .

Competition Experiments : Compare yields and selectivity between benzamide derivatives and hydrocinnamic acid analogs to assess template adaptability .

  • Data Contradictions : Computational models may predict para-selectivity for rigid templates, while experimental results show dominant meta-selectivity with flexible templates. Resolve via:
  • Crystallography : Solve Pd(II)-template complex structures to validate coordination geometry .
  • Kinetic Profiling : Monitor reaction intermediates via in situ NMR or mass spectrometry to identify selectivity-determining steps .

Key Research Gaps and Recommendations

  • Mechanistic Ambiguities : The exact role of the methylamino group in stabilizing Pd(II) intermediates requires further in situ spectroscopic validation.
  • Template Design : Explore substituent effects (e.g., replacing methoxy with electron-withdrawing groups) to modulate regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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